molecular formula C8H5F2NO4 B1412943 Methyl 3,4-difluoro-5-nitrobenzoate CAS No. 1806303-78-5

Methyl 3,4-difluoro-5-nitrobenzoate

Cat. No. B1412943
M. Wt: 217.13 g/mol
InChI Key: OFTXOTAVLQQHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3,4-difluoro-5-nitrobenzoate” is a chemical compound with the molecular formula C8H5F2NO4 . It has a molecular weight of 217.13 .


Physical And Chemical Properties Analysis

“Methyl 3,4-difluoro-5-nitrobenzoate” is a solid under normal conditions . The boiling point and other physical properties are not directly available in the resources.

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

  • Methyl 3,4-difluoro-5-nitrobenzoate, along with similar compounds, demonstrates unique hydrogen bonding characteristics. For instance, Portilla et al. (2007) explored how molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit polarized structures and form chains and sheets through hydrogen bonds (Portilla et al., 2007).
  • Similarly, Portilla et al. (2007) noted that isomeric forms of these compounds can result in different hydrogen bonding patterns, affecting their molecular-electronic structures (Portilla et al., 2007).

Synthesis and Chemical Properties

  • The synthesis processes for related compounds, such as methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, have been improved for higher yield and quality. Cai Chun (2004) discussed a method with over 80% yield, highlighting the importance of efficient synthesis techniques (Cai Chun, 2004).
  • Kam et al. (2020) demonstrated the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a related compound, which can be synthesized rapidly and observed via color change, indicating the importance of visual cues in chemical reactions (Kam et al., 2020).

Environmental and Analytical Applications

  • Alder et al. (1978) described a method for determining residues of related compounds in various samples, such as soybeans and soil, using gas-liquid chromatography. This highlights the role of these compounds in environmental analysis and monitoring (Alder et al., 1978).

Thermodynamics and Solubility

  • Studies by Acree et al. (2017) and Wu et al. (2016) provided insights into the solubility and thermodynamics of related nitrobenzoic acids. These studies are crucial for understanding the physical properties and applications of these compounds in various solvents (Acree et al., 2017), (Wu et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 3-nitrobenzoate”, suggests avoiding dust formation, ingestion, and inhalation. It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

“Methyl 3,4-difluoro-5-nitrobenzoate” is currently being used for research purposes . Future directions could include further exploration of its properties and potential applications in various fields.

properties

IUPAC Name

methyl 3,4-difluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTXOTAVLQQHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-difluoro-5-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,4-difluoro-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4-difluoro-5-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3,4-difluoro-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3,4-difluoro-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3,4-difluoro-5-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3,4-difluoro-5-nitrobenzoate

Citations

For This Compound
1
Citations
JJUS VAN VELDHUIZEN - Fieser and Fieser's Reagents for Organic … - sumobrain.org
The present disclosure relates to novel compounds for use in therapeutic treatement of a disease associated with peptidylarginine deiminases (PADs), such as peptidylarginine …
Number of citations: 0 www.sumobrain.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.